molecular formula C6H8O3 B14633613 Methyl 3-methyl-2-oxobut-3-enoate CAS No. 55674-16-3

Methyl 3-methyl-2-oxobut-3-enoate

Cat. No.: B14633613
CAS No.: 55674-16-3
M. Wt: 128.13 g/mol
InChI Key: NXNDBAPKZIRKIC-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxobut-3-enoate is an organic compound with the molecular formula C6H8O3 It is a derivative of butenoic acid and is characterized by the presence of a methyl group and a keto group on the butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-oxobut-3-enoate can be synthesized through the oxidation of methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate) using the Dess-Martin periodinane reagent . This method involves the conversion of the hydroxyl group to a keto group, resulting in the formation of the desired compound. The reaction is typically carried out at room temperature and yields moderate to good results.

Industrial Production Methods

The stability of the compound at low temperatures (e.g., -18°C) suggests that it can be stored and handled with relative ease in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxobut-3-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-2-oxobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxobut-3-enoate involves its reactivity with various nucleophiles and electrophiles. The keto group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and a keto group on the butenoate backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

55674-16-3

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

methyl 3-methyl-2-oxobut-3-enoate

InChI

InChI=1S/C6H8O3/c1-4(2)5(7)6(8)9-3/h1H2,2-3H3

InChI Key

NXNDBAPKZIRKIC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C(=O)OC

Origin of Product

United States

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